molecular formula C19H17ClF2N6O B2494601 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride CAS No. 1781934-50-6; 253771-21-0

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride

Cat. No.: B2494601
CAS No.: 1781934-50-6; 253771-21-0
M. Wt: 418.83
InChI Key: FJFMOBYDHGJDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile;hydrochloride is a complex organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and affecting cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4’-piperidine]-1’-carbonyl)pyridine-2-carbonitrile stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFMOBYDHGJDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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